

LASSBio-294: Application Notes and Protocols for Investigating a Novel Cardioprotective Agent

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Compound of Interest

Compound Name: *N*-(3-piperazin-1-ylphenyl)acetamide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of LASSBio-294, a promising thienylhydrazone derivative with significant potential as a therapeutic for cardiac dysfunction. This document details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for researchers to investigate its effects.

Introduction

LASSBio-294 (3,4-methylenedioxybenzoyl-2-thienylhydrazone) is a novel synthetic compound that has demonstrated both positive inotropic and lusitropic (improved relaxation) effects on cardiac muscle.^{[1][2]} It has shown potential in preventing cardiac remodeling and dysfunction following myocardial infarction (MI).^[1] Its multifaceted mechanism of action involves modulation of intracellular calcium handling and activation of crucial signaling pathways, making it a compelling candidate for the treatment of heart failure.^{[1][3]}

Mechanism of Action

LASSBio-294 exerts its cardioprotective effects through two primary mechanisms:

- **Enhanced Sarcoplasmic Reticulum Ca²⁺ Handling:** The compound directly improves the function of the sarcoplasmic reticulum (SR), the primary intracellular calcium store in cardiomyocytes.^{[1][2]} Specifically, LASSBio-294 increases the uptake of calcium into the SR,

leading to a greater calcium load available for release during subsequent contractions.[2][4] This enhanced calcium cycling results in a stronger force of contraction (positive inotropy) without significantly altering the sensitivity of the contractile proteins to calcium.[2][4]

- **Vasodilatory and Anti-inflammatory Effects:** LASSBio-294 also exhibits vasodilatory properties, likely through the inhibition of phosphodiesterase 5 (PDE5), which leads to an increase in cyclic guanosine monophosphate (cGMP) levels.[5] This contributes to reduced afterload on the heart. Additionally, it is suggested to act as an agonist of adenosine A2A receptors, which can mediate anti-inflammatory and anti-fibrotic effects, further protecting the heart from remodeling after injury.[3][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on LASSBio-294.

Table 1: In Vitro Effects of LASSBio-294 on Cardiac Contractility

Parameter	Tissue/Cell Type	Concentration	Effect	Reference
Spontaneous Contractions	Isolated Rat Hearts	25 μ M	128.0 \pm 0.7% of control (maximal effect)	[2]
Twitch Tension (Atrial)	Electrically Stimulated Rat Atrial Muscle	200 μ M	163.1 \pm 18.4% increase	[2]
Twitch Tension (Papillary)	Electrically Stimulated Rat Papillary Muscle	200 μ M	153.5 \pm 28.5% increase	[2]
Twitch Tension (Ventricular)	Electrically Stimulated Rat Ventricular Muscle	200 μ M	201.5 \pm 18.5% increase	[2]
SR Ca ²⁺ Uptake	Saponin-Skinned Rat Ventricular Cells	100 μ M	40% increase	[2]

Table 2: In Vivo Effects of LASSBio-294 in a Rat Model of Myocardial Infarction

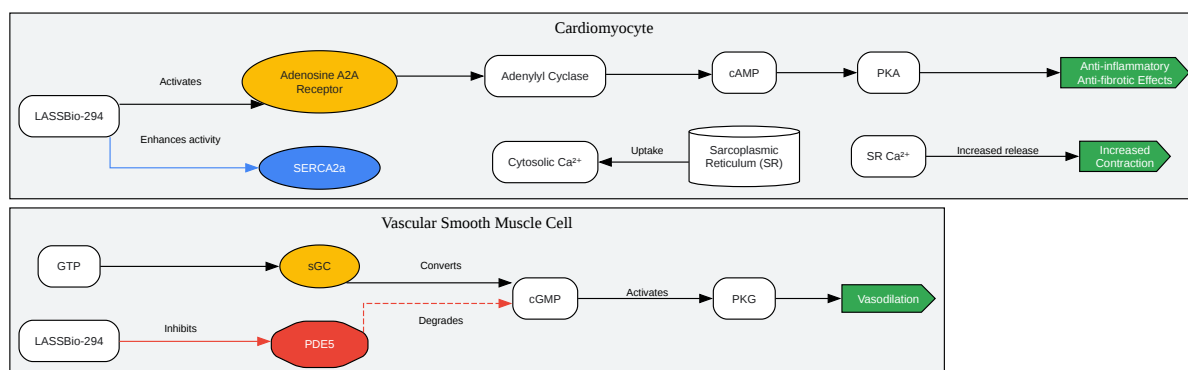
Parameter	Treatment Group	Value	Control (MI + Vehicle)	Reference
Left Ventricular End-Diastolic Pressure (LVEDP)	MI + LASSBio-294 (2 mg/kg/day, i.p.)	Reduced	Increased post-MI	[1]
Collagen Volume Fraction	MI + LASSBio-294 (2 mg/kg/day, i.p.)	Reduced	Increased post-MI	[1]
Cardiac Hypertrophy	MI + LASSBio-294 (2 mg/kg/day, i.p.)	Partially reverted	Present post-MI	[1]
Ejection Fraction (SHR-MI)	LASSBio-294 (5 mg/kg, p.o.)	73.2 ± 1.0 %	25.3 ± 6.4 %	[7]
Fractional Shortening (SHR-MI)	LASSBio-294 (5 mg/kg, p.o.)	43.5 ± 6.6 %	25.3 ± 11.0 %	[7]

Table 3: Vasodilatory Effects of LASSBio-294

Parameter	Tissue	IC ₅₀	Notes	Reference
Relaxation	Isolated Rat Aortic Rings	74 µM	Endothelium-dependent	[5]

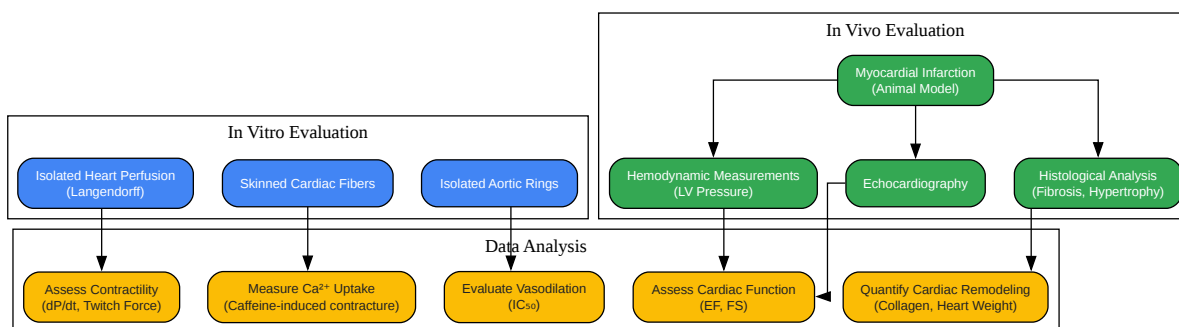
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways of LASSBio-294 and a general workflow for its evaluation.



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Caption: Proposed signaling pathways for LASSBio-294 in cardiomyocytes and vascular smooth muscle.



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References

- 1. LASSBio-294, A compound with inotropic and lusitropic activity, decreases cardiac remodeling and improves Ca^{2+} influx into sarcoplasmic reticulum after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The new compound, LASSBio 294, increases the contractility of intact and saponin-skinned cardiac muscle from Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The new compound, LASSBio 294, increases the contractility of intact and saponin-skinned cardiac muscle from Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic GMP-dependent vasodilatory properties of LASSBio 294 in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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